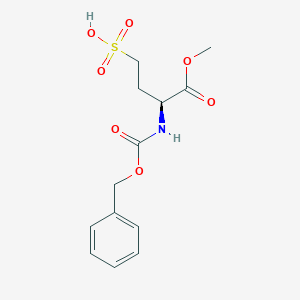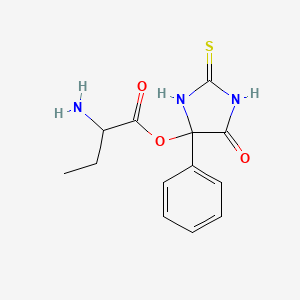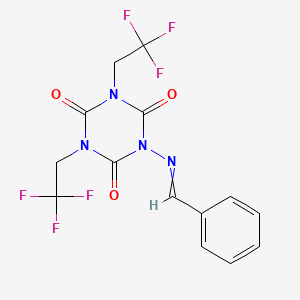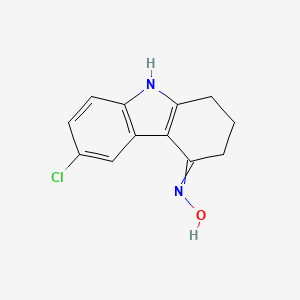![molecular formula C12H22Cl2N2O3S B11819880 N-[4-[1-hydroxy-2-(propan-2-ylamino)ethyl]phenyl]methanesulfonamide;dihydrochloride](/img/structure/B11819880.png)
N-[4-[1-hydroxy-2-(propan-2-ylamino)ethyl]phenyl]methanesulfonamide;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-[1-hydroxy-2-(propan-2-ylamino)ethyl]phenyl]methanesulfonamide;dihydrochloride is a chemical compound known for its significant applications in the pharmaceutical industry. It is commonly used as a nonselective β-adrenergic blocker and a class III antiarrhythmic agent . This compound is characterized by its chiral nature, which means it has different enantiomers that can exhibit distinct pharmacological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[1-hydroxy-2-(propan-2-ylamino)ethyl]phenyl]methanesulfonamide typically involves the reaction of a phenylmethanesulfonamide derivative with an isopropylamine derivative under controlled conditions . The process generally includes steps such as:
Amidation: Reacting the phenylmethanesulfonamide with isopropylamine.
Hydroxylation: Introducing a hydroxyl group to the intermediate product.
Purification: Using techniques like recrystallization to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification methods to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
N-[4-[1-hydroxy-2-(propan-2-ylamino)ethyl]phenyl]methanesulfonamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to its corresponding amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, especially at the sulfonamide group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, primary amines.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
N-[4-[1-hydroxy-2-(propan-2-ylamino)ethyl]phenyl]methanesulfonamide has a wide range of applications in scientific research:
Mechanism of Action
The compound exerts its effects primarily by blocking β-adrenergic receptors, which are involved in the regulation of heart rate and contractility . It also acts as a potassium channel blocker, which helps in stabilizing cardiac rhythm by prolonging the action potential duration . The molecular targets include β1 and β2 adrenergic receptors and potassium channels .
Comparison with Similar Compounds
Similar Compounds
Propranolol: Another nonselective β-adrenergic blocker used for similar therapeutic purposes.
Metoprolol: A selective β1-adrenergic blocker with fewer side effects on the respiratory system.
Atenolol: A β1-selective blocker used primarily for hypertension and angina.
Uniqueness
N-[4-[1-hydroxy-2-(propan-2-ylamino)ethyl]phenyl]methanesulfonamide is unique due to its dual action as both a β-adrenergic blocker and a potassium channel blocker, making it particularly effective in treating certain types of arrhythmias . Its chiral nature also allows for the development of enantiomerically pure forms with potentially improved therapeutic profiles .
Properties
Molecular Formula |
C12H22Cl2N2O3S |
|---|---|
Molecular Weight |
345.3 g/mol |
IUPAC Name |
N-[4-[1-hydroxy-2-(propan-2-ylamino)ethyl]phenyl]methanesulfonamide;dihydrochloride |
InChI |
InChI=1S/C12H20N2O3S.2ClH/c1-9(2)13-8-12(15)10-4-6-11(7-5-10)14-18(3,16)17;;/h4-7,9,12-15H,8H2,1-3H3;2*1H |
InChI Key |
ICPRBRMBYPKAQX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NCC(C1=CC=C(C=C1)NS(=O)(=O)C)O.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-[1-(difluoromethyl)imidazol-2-yl]-1-phenylethylidene]hydroxylamine](/img/structure/B11819801.png)


![tert-butyl N-[3-[5-(2,5-difluorophenyl)-3-(methoxymethylcarbamoyl)-2-phenyl-1,3,4-thiadiazol-2-yl]propyl]carbamate](/img/structure/B11819813.png)
![3-Pyridinemethanol, 6-[[bis(2-pyridinylmethyl)amino]methyl]-](/img/structure/B11819821.png)

![3-[4-(Dimethylamino)phenyl]-1-(4-nitrophenyl)prop-2-en-1-one](/img/structure/B11819825.png)
![N-[[6-[3-(trifluoromethyl)pyrazol-1-yl]pyridin-3-yl]methylidene]hydroxylamine](/img/structure/B11819827.png)




![Ethyl 2-{[(dimethylamino)methylidene]amino}-4-phenylthiophene-3-carboxylate](/img/structure/B11819868.png)

